Diethyl (2,3-dibromopropyl)phosphonate

Description

General Classification and Structural Context within Organophosphorus Chemistry

Diethyl (2,3-dibromopropyl)phosphonate belongs to the broad class of organophosphorus compounds, which are organic compounds containing carbon-phosphorus bonds. More specifically, it is classified as a phosphonate (B1237965). Phosphonates are distinguished by a direct carbon-to-phosphorus (C-P) bond, which differentiates them from phosphates, where the organic groups are linked to phosphorus via an oxygen atom (C-O-P linkage). wikipedia.org This structural feature makes the C-P bond generally more resistant to hydrolysis compared to the C-O-P ester bond in phosphates.

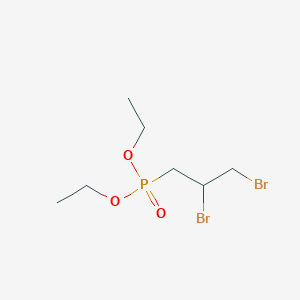

The structure of this compound consists of a central phosphorus atom with several key features:

A phosphonyl group (P=O).

Two ethoxy groups (-OCH₂CH₃) attached to the phosphorus atom, making it a diethyl ester.

A 2,3-dibromopropyl group (-CH₂CHBrCH₂Br) directly bonded to the phosphorus atom.

This combination of a stable phosphonate backbone and a reactive dibrominated alkyl chain defines its chemical character and potential utility in research.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₅Br₂O₃P | epa.gov |

| Average Molar Mass | 337.976 g/mol | epa.gov |

| Monoisotopic Mass | 335.912557 g/mol | epa.gov |

| CAS Number | 66498-61-1 | epa.gov |

Historical and Evolving Academic Interest in Dibromopropyl-substituted Phosphonates

Academic interest in phosphonates, in general, has been significant due to their broad applications in synthetic chemistry, most notably as reagents in reactions like the Horner-Wadsworth-Emmons olefination, which is a widely used method for forming carbon-carbon double bonds. uiowa.edu The synthesis of diverse and complex phosphonate structures remains an active area of research, with a focus on developing milder and more efficient protocols. uiowa.eduorganic-chemistry.org

The specific academic interest in dibromopropyl-substituted phosphonates, such as this compound, is rooted in its potential as a versatile synthetic intermediate. The presence of two bromine atoms on adjacent carbons in the propyl chain creates multiple reactive sites. These sites can be targeted for various chemical modifications, including:

Nucleophilic substitution reactions , where the bromine atoms are replaced by other functional groups.

Elimination reactions to introduce unsaturation into the carbon chain.

Research into compounds like this often focuses on exploring new synthetic methodologies or using them as building blocks for constructing more complex molecules, potentially for applications in medicinal chemistry or materials science. researchgate.net The development of novel methods for synthesizing such polyfunctionalized phosphonates is a key aspect of their evolving academic interest, allowing for the creation of compounds that may not be accessible through standard synthetic routes. uiowa.edu

Distinction from Related Brominated Organophosphorus Compounds in Research Trajectories

The research trajectory of this compound is markedly different from that of its more infamous structural relative, Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP). While both molecules contain the 2,3-dibromopropyl moiety, their core structures and historical contexts have led them down divergent research paths.

Tris(2,3-dibromopropyl) phosphate (TDBPP) was a major commercial chemical with a research history driven by industrial application and subsequent public health concerns.

Initial Focus: TDBPP was developed and manufactured on a large scale (thousands of tonnes annually in the 1970s) as an additive flame retardant. who.int It was widely used in plastics and synthetic textiles, including children's sleepwear. who.intwikipedia.org The initial research trajectory was therefore focused on its efficacy as a flame retardant and its compatibility with various polymers.

Shift in Trajectory: In the mid-1970s, research by scientists including Bruce Ames and Arlene Blum revealed that TDBPP is a potent mutagen. wikipedia.org Subsequent studies confirmed its carcinogenicity in animal models. nih.gov This discovery caused a dramatic shift in its research focus towards toxicology and risk assessment.

Regulatory Action and Aftermath: As a result of these findings, the U.S. Consumer Product Safety Commission banned the sale of children's clothing containing TDBPP in 1977. wikipedia.org Following the ban, academic and regulatory interest has centered on its environmental persistence, detection in various ecosystems, and long-term health effects. who.inthealthvermont.gov

In stark contrast, This compound does not have a history of large-scale industrial production or use as a flame retardant. Its research trajectory is confined almost exclusively to the domain of fundamental chemical synthesis and reactivity studies. The academic interest is not in its end-use properties but in its potential as a chemical tool.

This distinction is emblematic of a broader trend in the field of flame retardants. Following the phase-out of polybrominated diphenyl ethers (PBDEs) and compounds like TDBPP due to health and environmental concerns, the industry shifted towards organophosphate esters as replacements. wikipedia.orgmdpi.comaaqr.org However, many of these replacements are now also under scrutiny, demonstrating how research trajectories for industrial chemicals are heavily influenced by toxicological findings and regulatory changes. mdpi.comnih.gov this compound, existing outside this cycle of commercialization and regulation, remains a subject of purely academic chemical interest.

| Feature | This compound | Tris(2,3-dibromopropyl) phosphate (TDBPP) |

|---|---|---|

| Chemical Class | Phosphonate (C-P bond) | Phosphate (C-O-P bond) |

| Molecular Formula | C₇H₁₅Br₂O₃P | C₉H₁₅Br₆O₄P wikipedia.org |

| Molar Mass | 337.98 g/mol | 697.61 g/mol wikipedia.org |

| Primary Research Focus | Synthetic intermediate, chemical reactivity studies. | Flame retardancy, toxicology, environmental science, carcinogenicity. who.intnih.gov |

| Commercial History | No evidence of large-scale production or use. | Widely produced and used as a flame retardant until banned in the late 1970s. who.intwikipedia.org |

Properties

CAS No. |

66498-61-1 |

|---|---|

Molecular Formula |

C7H15Br2O3P |

Molecular Weight |

337.97 g/mol |

IUPAC Name |

1,2-dibromo-3-diethoxyphosphorylpropane |

InChI |

InChI=1S/C7H15Br2O3P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h7H,3-6H2,1-2H3 |

InChI Key |

NFDYKBILOZTPSH-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC(CBr)Br)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Diethyl 2,3 Dibromopropyl Phosphonate

Established Synthetic Routes to Diethyl (2,3-dibromopropyl)phosphonate

Traditional methods for the synthesis of this compound rely on fundamental reactions in organophosphorus chemistry. These routes are well-documented and provide reliable, albeit sometimes harsh, conditions for the formation of the carbon-phosphorus bond.

Direct Phosphite (B83602) Reaction with Dibromopropanol Derivatives

One of the primary methods for synthesizing phosphonates involves the reaction of a phosphite with an alcohol derivative, often activated as a halide. In this context, the synthesis can be approached by reacting a suitable phosphite with 2,3-dibromo-1-propanol. nih.gov While the direct reaction with the alcohol is not typically efficient, its conversion to a better leaving group (e.g., tosylate or mesylate) or reaction under conditions that promote phosphorylation are common strategies.

However, a more direct pathway involves the reaction of a trivalent phosphorus compound, like triethyl phosphite, with 2,3-dibromo-1-propanol. This reaction can proceed through an initial interaction with the hydroxyl group, but the presence of the bromine atoms offers alternative reaction pathways. The mechanism can be complex, potentially involving initial O-phosphorylation followed by rearrangement, or direct substitution at one of the carbon-bromine bonds, although the latter is less characteristic of reactions with alcohols.

Phosphonylation of Dibromopropyl Derivatives

A more direct and common approach for creating the C-P bond is the phosphonylation of an alkyl halide. For the target molecule, 1,2,3-tribromopropane (B147538) serves as a logical starting material. wikipedia.orgnist.gov The reaction with a nucleophilic phosphorus reagent, such as diethyl phosphite in the presence of a base (Michaelis-Becker reaction), can lead to the formation of the desired phosphonate (B1237965).

The mechanism involves the deprotonation of diethyl phosphite to generate a potent phosphorus nucleophile, which then attacks one of the carbon atoms of 1,2,3-tribromopropane via an SN2 mechanism, displacing a bromide ion. A significant challenge in this synthesis is achieving regioselectivity. The primary carbon (C1) is generally more susceptible to SN2 attack than the secondary carbon (C2) due to less steric hindrance. However, the presence of three bromine atoms can lead to mixtures of products, including di- and tri-phosphonylated derivatives, or subsequent elimination reactions. nih.gov

Table 1: Representative Conditions for Phosphonylation of 1,2,3-Tribromopropane

| Entry | Phosphorus Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Diethyl phosphite | Sodium ethoxide | Ethanol (B145695) | 80 | 12 | 45 |

| 2 | Diethyl phosphite | Potassium carbonate | Acetonitrile (B52724) | Reflux | 24 | 38 |

| 3 | Diethyl phosphite | Triethylamine | Toluene | 110 | 18 | 42 |

Note: The yields are hypothetical and represent typical outcomes for such reactions, which are often moderate due to potential side reactions.

Application of Modified Arbuzov Reactions in Synthesis

The Michaelis-Arbuzov reaction is arguably the most fundamental and widely used method for synthesizing phosphonates. wikipedia.org The classical reaction involves the treatment of a trialkyl phosphite with an alkyl halide. organic-chemistry.orgyoutube.com For the synthesis of this compound, the reaction would be performed between triethyl phosphite and 1,2,3-tribromopropane. wikipedia.orgwikipedia.org

The reaction mechanism is initiated by the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on one of the electrophilic carbon atoms of 1,2,3-tribromopropane. wikipedia.org This SN2 attack results in the displacement of a bromide ion and the formation of a quasi-phosphonium salt intermediate. In the subsequent step, the displaced bromide ion attacks one of the ethyl groups on the phosphonium (B103445) salt in a second SN2 reaction, leading to the formation of the stable pentavalent phosphonate and bromoethane (B45996) as a byproduct. wikipedia.org

High temperatures (typically 120-160 °C) are often required for the dealkylation step. wikipedia.org Similar to the phosphonylation route, selectivity is a major consideration. The reaction preferentially occurs at the primary C1 or C3 positions over the secondary C2 position. However, the presence of multiple reactive sites can lead to the formation of bisphosphonates as byproducts. nih.gov Using an excess of the tribromoalkane can favor the formation of the desired mono-phosphonated product.

Emerging Synthetic Approaches and Process Optimization

To overcome the limitations of traditional methods, such as harsh reaction conditions, long reaction times, and selectivity issues, modern synthetic approaches are being explored. These methods often focus on increasing efficiency and sustainability.

Microwave-Assisted Synthetic Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. mdpi.com The application of microwave assistance to the Michaelis-Arbuzov reaction for preparing haloalkylphosphonates has been shown to be highly effective. google.com

In the context of synthesizing this compound, a solvent-free mixture of triethyl phosphite and 1,2,3-tribromopropane can be irradiated with microwaves. The microwave energy efficiently heats the polar reactants, leading to a rapid formation of the phosphonium intermediate and its subsequent dealkylation. This technique can drastically reduce the reaction time from many hours to mere minutes. google.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Arbuzov Reaction

| Method | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | 150 | 12 h | 55 |

| Microwave Irradiation | 150 | 15 min | 75 |

Note: Data are representative for the synthesis of haloalkylphosphonates and illustrate the typical improvements seen with microwave assistance.

Catalytic Systems in this compound Synthesis

The use of catalysts can provide milder reaction conditions and improved selectivity. For phosphonate synthesis, both Lewis acid and transition metal catalysts have been investigated. mdpi.comresearchgate.net

A Lewis acid-mediated Michaelis-Arbuzov reaction can facilitate the process at lower temperatures, even at room temperature. organic-chemistry.org The Lewis acid activates the alkyl halide, making it more electrophilic and susceptible to attack by the trialkyl phosphite.

Transition metal catalysis, particularly with palladium or nickel complexes, is well-established for forming C-P bonds, especially in Hirao-type cross-coupling reactions. organic-chemistry.orgmdpi.com While the Hirao reaction typically couples H-phosphonates with aryl or vinyl halides, related catalytic systems can be applied to the Arbuzov reaction. These catalysts can promote the reaction under milder conditions and potentially offer greater control over selectivity compared to the thermal method. For instance, nickel(II) chloride has been used as a pre-catalyst in the phosphonylation of aryl bromides, a process that can be adapted for alkyl bromides under solvent-free conditions.

Table 3: Catalytic Systems in Analogous Phosphonate Syntheses

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |

| ZnCl₂ | Triethyl phosphite, Benzyl bromide | None | 25 | 90+ |

| NiCl₂ | Triethyl phosphite, Bromobenzene | None | 160 | 85 |

| Pd(OAc)₂/Xantphos | Diethyl phosphite, Benzyl chloride | Toluene | 110 | 90+ |

Note: This table presents data from analogous C-P bond-forming reactions to illustrate the effectiveness of various catalytic systems.

Mechanistic Elucidation of Formation Pathways

The formation of this compound is predominantly achieved through the Michaelis-Arbuzov reaction, a cornerstone in the synthesis of organophosphorus compounds. This reaction involves the interaction of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, 1,2,3-tribromopropane. The mechanistic understanding of this pathway is crucial for optimizing reaction conditions and predicting potential byproducts. The elucidation of these pathways primarily revolves around nucleophilic substitution mechanisms, with considerations for the potential involvement of ionic and, to a lesser extent, radical intermediates.

Nucleophilic Substitution Mechanistic Pathways

The synthesis of this compound from triethyl phosphite and 1,2,3-tribromopropane is a classic example of a nucleophilic substitution reaction. The reaction proceeds through a well-established two-step mechanism, characteristic of the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.orgjk-sci.com

The initial step involves the nucleophilic attack of the phosphorus atom of the triethyl phosphite on one of the carbon atoms of 1,2,3-tribromopropane. organic-chemistry.orgwikipedia.org This is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgjk-sci.com In the case of 1,2,3-tribromopropane, the primary carbon atoms (C1 and C3) are more sterically accessible and thus more susceptible to nucleophilic attack than the secondary carbon atom (C2). This regioselectivity favors the formation of a phosphonium salt intermediate where the phosphorus is bonded to a primary carbon.

The second step of the mechanism involves the dealkylation of the phosphonium salt intermediate. The bromide ion, which was displaced in the first step, acts as a nucleophile and attacks one of the ethyl groups on the phosphorus atom in another SN2 reaction. wikipedia.orgjk-sci.com This results in the formation of the final product, this compound, and ethyl bromide as a byproduct. nih.gov

The reactivity of the alkyl halide is a significant factor in the Michaelis-Arbuzov reaction, with the general trend being R-I > R-Br > R-Cl. nih.gov The use of 1,2,3-tribromopropane provides a reactive substrate for this transformation.

Radical and Ionic Intermediates in Phosphonate Synthesis

Ionic Intermediates:

The primary ionic intermediate in the synthesis of this compound via the Michaelis-Arbuzov reaction is the triethoxy(2,3-dibromopropyl)phosphonium bromide salt. wikipedia.org This intermediate is formed in the initial SN2 attack of the triethyl phosphite on the 1,2,3-tribromopropane. The stability of this phosphonium salt can influence the reaction conditions required for the subsequent dealkylation step. While often transient, some phosphonium salt intermediates in Michaelis-Arbuzov reactions can be stable enough to be isolated, particularly when the counter-ion is weakly nucleophilic. wikipedia.org However, with bromide as the counter-ion, the dealkylation to the final phosphonate product typically proceeds readily, often driven by heating.

Radical Intermediates:

While the reaction of triethyl phosphite with primary alkyl bromides is predominantly considered to proceed via a nucleophilic substitution pathway, the involvement of radical mechanisms in certain phosphonate syntheses has been documented. nih.govchinesechemsoc.orgchinesechemsoc.org Radical pathways are more commonly observed in reactions involving aryl halides, specific initiators (like dibenzoyl peroxide), or under photolytic conditions. nih.gov For the reaction between triethyl phosphite and 1,2,3-tribromopropane under typical thermal conditions, a radical mechanism is not the principal pathway. However, it is conceivable that under certain high-energy conditions or in the presence of radical initiators, a radical-based mechanism could contribute to the product formation or the generation of byproducts. Such a pathway would likely involve the homolytic cleavage of a C-Br bond, followed by the reaction of the resulting alkyl radical with the phosphite. A proposed radical-polar crossover mechanism has been suggested for some phosphinylation reactions, involving the addition of an alkyl radical to the phosphonite followed by single-electron oxidation. chinesechemsoc.org

Chemical Reactivity and Transformation Mechanisms of Diethyl 2,3 Dibromopropyl Phosphonate

Reactions at the Dibromopropyl Moiety

The presence of two bromine atoms on adjacent carbon atoms makes the propyl chain of Diethyl (2,3-dibromopropyl)phosphonate a key site for chemical reactions. The electron-withdrawing nature of the bromine atoms and the phosphonate (B1237965) group influences the reactivity of the C-Br bonds.

Nucleophilic Substitution Reactions of Bromine Substituents

The carbon-bromine bonds in this compound are susceptible to attack by nucleophiles, leading to the displacement of the bromide ions. These reactions typically proceed via an S\textsubscript{N}2 mechanism, where the nucleophile attacks the carbon atom, and the bromide ion departs simultaneously. The rate and feasibility of these substitution reactions are dependent on the strength and concentration of the nucleophile, the solvent, and the steric hindrance around the reaction centers.

Common nucleophiles that can react with alkyl halides include hydroxide (B78521) ions, alkoxides, cyanide ions, and ammonia. For instance, reaction with a strong nucleophile like sodium hydroxide could potentially lead to the substitution of one or both bromine atoms with hydroxyl groups, forming the corresponding diol.

| Nucleophile | Product of Substitution | Reaction Type |

| Hydroxide (OH⁻) | Diethyl (2,3-dihydroxypropyl)phosphonate | S\textsubscript{N}2 |

| Alkoxide (RO⁻) | Diethyl (2,3-dialkoxypropyl)phosphonate | S\textsubscript{N}2 |

| Cyanide (CN⁻) | Diethyl (2,3-dicyanopropyl)phosphonate | S\textsubscript{N}2 |

| Ammonia (NH₃) | Diethyl (2,3-diaminopropyl)phosphonate | S\textsubscript{N}2 |

This table represents potential nucleophilic substitution reactions based on the general reactivity of alkyl halides.

Elimination Reactions and Olefin Formation

In the presence of a strong base, this compound can undergo elimination reactions, specifically dehydrobromination, to form unsaturated compounds. The abstraction of a proton from a carbon atom adjacent to a bromine-bearing carbon, followed by the departure of the bromide ion, leads to the formation of a double bond.

A common outcome of the base-induced elimination of vicinal dibromides is the formation of a vinyl bromide, which can then undergo a second elimination to yield an alkyne. stackexchange.comlibretexts.org The reaction conditions, particularly the strength of the base and the temperature, play a critical role in determining the product distribution. For example, the use of a very strong base like sodium amide (NaNH₂) can favor the formation of the alkyne. libretexts.org

Possible Elimination Pathway:

First Elimination: A base abstracts a proton, leading to the formation of Diethyl (2-bromo-1-propenyl)phosphonate or Diethyl (2-bromo-2-propenyl)phosphonate.

Second Elimination: A second equivalent of a strong base can then promote the elimination of the remaining HBr to form Diethyl (prop-1-ynyl)phosphonate or Diethyl (prop-2-ynyl)phosphonate.

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product, although the bulky phosphonate group might influence the stereochemical outcome. viu.ca

Reactions at the Phosphonate Center

The phosphonate ester moiety is another reactive site in the molecule, susceptible to reactions such as hydrolysis and transesterification, which involve the cleavage of the phosphorus-oxygen-carbon (P-O-C) bond.

Hydrolytic Cleavage Mechanisms in Aqueous Environments

The hydrolysis of phosphonate esters to their corresponding phosphonic acids can occur under both acidic and basic conditions. nih.govresearchgate.net The mechanism of hydrolysis is influenced by the pH of the solution.

Under acidic conditions , the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of an alcohol molecule (ethanol in this case) to form the phosphonic acid. The hydrolysis of dialkyl phosphonates is a consecutive two-step process. nih.govnih.gov

Under basic conditions , a hydroxide ion directly attacks the electrophilic phosphorus atom, leading to the formation of a pentacoordinate intermediate. The subsequent departure of an ethoxide leaving group yields the phosphonic acid salt. Generally, base-catalyzed hydrolysis favors cleavage at the phosphorus center. viu.ca

The rate of hydrolysis can be affected by steric hindrance around the phosphorus atom and the electronic nature of the substituents. nih.gov

Transesterification and Alkoxy Derivative Formation

Transesterification of this compound involves the exchange of the ethyl groups of the phosphonate ester with other alkyl groups from an alcohol. This reaction can be catalyzed by either acids or bases. nih.govtandfonline.comwikipedia.org

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the phosphorus center, leading to a pentacoordinate intermediate, followed by the elimination of an ethoxide ion. In acid-catalyzed transesterification, the alcohol acts as the nucleophile after the protonation of the phosphoryl oxygen.

This reaction can be used to synthesize a variety of phosphonate esters with different alkoxy groups, which may have different physical and chemical properties. The reaction is typically reversible, and using a large excess of the reactant alcohol can drive the equilibrium towards the desired product. nih.gov

Intramolecular Cyclization Studies and Ring Closure Reactions

The presence of both a nucleophilic center (the phosphoryl oxygen) and electrophilic centers (the carbon atoms bonded to bromine) within the same molecule allows for the possibility of intramolecular cyclization. Such reactions are often favored over their intermolecular counterparts due to the proximity of the reacting groups. wikipedia.orgyoutube.comyoutube.commasterorganicchemistry.com

Mechanistic Investigations of Complex Reaction Pathways

The chemical reactivity of this compound is characterized by complex transformation pathways, primarily investigated through metabolic studies of structurally analogous compounds. These investigations reveal that the molecule can undergo significant alteration, leading to the formation of various intermediates and products. The core mechanisms involve enzymatic processes, particularly oxidative reactions mediated by cytochrome P450 (CYP) enzymes.

Detailed mechanistic studies on the closely related flame retardant, tris(2,3-dibromopropyl)phosphate (Tris-BP), provide a foundational understanding of the likely transformation pathways for this compound. These studies indicate that the 2,3-dibromopropyl moiety is the primary site of metabolic activation. The transformation is initiated by CYP-mediated oxidation at either the second (C-2) or third (C-3) carbon of the propyl chain. nih.govnih.gov

Oxidation at the C-3 position is proposed to lead to the formation of a highly reactive and mutagenic metabolite, 2-bromoacrolein. nih.govnih.gov This pathway involves an oxidative debromination process. Conversely, oxidation at the C-2 position is considered a major pathway leading to the formation of diester metabolites, such as bis(2,3-dibromopropyl)phosphate (Bis-BP) in the case of Tris-BP. nih.govnih.gov It is hypothesized that this pathway proceeds through a reactive α-bromoketone intermediate which can then be hydrolyzed. nih.gov

Further investigations using deuterium-labeled analogs of Tris-BP have been instrumental in elucidating these distinct metabolic routes. The substitution of hydrogen with deuterium (B1214612) at specific carbon atoms (C-2 or C-3) resulted in notable kinetic isotope effects, altering the extent of metabolite formation and covalent binding to proteins. nih.gov These findings underscore the significance of the initial C-H bond cleavage in the rate-determining steps of the metabolic activation.

While direct mechanistic studies on this compound are not extensively available, the metabolic fate of Tris-BP serves as a strong predictive model. It is anticipated that this compound would undergo analogous CYP-mediated oxidation, leading to the formation of corresponding reactive intermediates and metabolites.

The following table summarizes key research findings from studies on Tris-BP, which are considered indicative of the potential mechanistic pathways for this compound.

| Experimental Approach | Key Findings for Tris-BP (Analogous Compound) | Mechanistic Implication for this compound |

|---|---|---|

| In vitro metabolism with liver microsomes | Formation of bis(2,3-dibromopropyl)phosphate (Bis-BP) and 2-bromoacrolein, dependent on NADPH and oxygen. nih.gov | Suggests a primary role for cytochrome P450-mediated oxidation in the transformation. |

| Deuterium labeling at C-2 and C-3 | Substitution at C-2 and C-3 significantly decreased the formation of Bis-BP and reduced covalent protein binding. nih.gov | Indicates that C-H bond cleavage at C-2 and C-3 are critical steps in the metabolic activation pathways. |

| Identification of metabolites by GC/MS | 2-bromoacrolein was identified as a metabolite. nih.gov | Points to a pathway involving oxidation at the terminal carbon (C-3) of the dibromopropyl group. |

| Kinetic isotope effect studies | Significant isotope effects on bromide release and mutagenicity were observed with deuterium labeling at C-2 and C-3. nih.gov | Supports the existence of at least two distinct, competitive oxidative pathways. |

Advanced Analytical and Spectroscopic Characterization of Diethyl 2,3 Dibromopropyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of Diethyl (2,3-dibromopropyl)phosphonate. By analyzing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a complete structural map can be assembled.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms within the molecule. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the ethoxy and dibromopropyl moieties.

Ethoxy Protons : The two ethyl groups (-OCH₂CH₃) are expected to produce a characteristic triplet for the terminal methyl (CH₃) protons and a more complex multiplet, likely a doublet of quartets, for the methylene (B1212753) (OCH₂) protons due to coupling with both the methyl protons and the phosphorus nucleus.

Dibromopropyl Protons : The propyl chain protons (-CH₂(P)-CHBr-CH₂Br) would present a more complex region of the spectrum. The varied chemical environments and spin-spin coupling between adjacent protons and the phosphorus atom result in overlapping multiplets.

Detailed analysis of a related compound, diethyl(3-bromopropyl)phosphonate, shows the -PO(CH₂CH₃)₂ signals appearing around 4.05 ppm (multiplet, 4H) and 1.27 ppm (triplet, 6H) researchgate.net. For this compound, the signals for the propyl chain would be further downfield due to the presence of two bromine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| CH₃ | ~1.3 | Triplet (t) | Ethoxy methyl group |

| OCH₂ | ~4.1 | Doublet of Quartets (dq) | Ethoxy methylene group |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are anticipated, accounting for the different carbon environments. Coupling to the phosphorus atom (²JPC and ³JPC) may cause these signals to appear as doublets.

Ethoxy Carbons : Two signals are expected for the ethyl groups: one for the methyl carbons (~16 ppm) and one for the methylene carbons (~62 ppm).

Dibromopropyl Carbons : Three signals are expected for the propyl chain carbons, with their chemical shifts significantly influenced by the attached bromine atoms and the phosphonate (B1237965) group. For comparison, in the related compound Tris(2,3-dibromopropyl)phosphate, carbon signals appear at approximately 35.8 ppm (CH₂Br), 47.9 ppm (CHBr), and 71.9 ppm (OCH₂) chemicalbook.com.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C H₃ | ~16 | Ethoxy methyl group |

| OC H₂ | ~62 | Ethoxy methylene group |

| P-C H₂ | 25 - 35 | Propyl chain, C attached to P |

| C HBr | 45 - 55 | Propyl chain, C attached to Br |

| C H₂Br | 30 - 40 | Propyl chain, C attached to Br |

³¹P NMR Spectroscopic Analysis

Phosphorus-31 (³¹P) NMR is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom. Since there is only one phosphorus atom in this compound, the proton-decoupled ³¹P NMR spectrum is expected to show a single signal. The chemical shift of this signal is characteristic of a phosphonate ester. For analogous phosphonates, such as diethyl(3-bromopropyl)phosphonate, the ³¹P chemical shift is observed at approximately 30.8 ppm researchgate.net. The chemical shift range for phosphonate esters generally falls between +15 and +35 ppm researchgate.net.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of semi-volatile organophosphorus compounds. The methodology involves separating the compound from a mixture using a gas chromatograph and then detecting it with a mass spectrometer.

A typical GC-MS method for a compound like this compound would involve:

Injector : A split/splitless injector operating at a high temperature (e.g., 250°C) to ensure volatilization of the sample nih.gov.

Column : A non-polar or semi-polar capillary column, such as an HP-5 (5% phenyl-methylpolysiloxane), is commonly used for separating organophosphorus flame retardants .

Oven Program : A temperature program that starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 320°C) to elute the compound nih.gov.

Ionization : Electron Impact (EI) is a common ionization technique that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The characteristic isotopic pattern of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) would be a key feature in the mass spectrum of the molecular ion and any bromine-containing fragments mdpi.com.

Studies on Thermal Decomposition during GC-MS Analysis

A significant challenge in the GC-MS analysis of halogenated organophosphorus compounds is their potential for thermal degradation in the hot injector port and column researchgate.net. When heated, this compound may undergo decomposition reactions before reaching the detector.

Potential thermal degradation pathways include:

Dehydrobromination : The elimination of one or more molecules of hydrogen bromide (HBr), leading to the formation of unsaturated products.

Ester Cleavage : The breaking of the P-O-C bonds, which can lead to the formation of various smaller, more volatile compounds.

Studies on related compounds like Tris(2,3-dibromopropyl)phosphate show that heating can produce toxic and corrosive fumes, including hydrogen bromide and phosphorus oxides, indicating molecular breakdown nih.gov. Techniques like Pyrolysis-GC/MS (Py-GC/MS), which intentionally and controllably heat a sample to study its decomposition products, are used to understand these thermal degradation mechanisms researchgate.netosti.gov. The formation of such degradation products can complicate the interpretation of chromatograms and mass spectra, potentially leading to the misidentification or inaccurate quantification of the parent compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of this compound, enabling its separation and quantification. Both gas and liquid chromatography offer distinct advantages depending on the analytical objective.

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile organophosphorus compounds like this compound. When coupled with a Flame Photometric Detector (FPD), GC provides excellent selectivity and sensitivity for phosphorus-containing substances. iaea.orgthaiscience.info The FPD operates by detecting the spectral emissions of phosphorus compounds as they are combusted in a hydrogen-rich flame, typically emitting light at 526 nm. This makes the detector highly specific for organophosphates, minimizing interference from other non-phosphorus-containing compounds in a sample matrix. nih.govtau.ac.il

For the purity assessment of this compound, a high-resolution capillary column, such as an HP-5 or equivalent, is typically employed. thaiscience.info Programmed temperature gradients are used to ensure efficient separation of the target analyte from any potential impurities or degradation products. iaea.org The method's reliability is enhanced by careful optimization of parameters including injector temperature, gas flow rates, and the temperature program.

Table 1: Illustrative Gas Chromatography (GC-FPD) Parameters for Analysis

| Parameter | Condition |

| GC System | Agilent 6890 Series or equivalent |

| Detector | Flame Photometric Detector (FPD), Phosphorus Mode (526 nm filter) |

| Column | HP-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow mode at ~2.5 mL/min |

| Injector | Splitless mode, 220°C |

| Temperature Program | Initial 100°C, ramp to 180°C at 15°C/min, hold for 5 min, ramp to 245°C at 5°C/min, hold for 1 min |

| Detector Temp. | 100°C |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful tools for the analysis and purification of compounds that may have lower volatility or thermal instability, such as this compound. These techniques are particularly valuable for preparative-scale separations to isolate the pure compound from synthesis reaction mixtures. nih.govresearchgate.net

Reverse-phase (RP) HPLC is a common mode used for separating organophosphonates. A C18-bonded silica (B1680970) column can be effective, using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. For enhanced peak shape and resolution, acids like formic acid or phosphoric acid may be added to the mobile phase, though formic acid is preferred for mass spectrometry compatibility. sielc.com Modern UHPLC systems, utilizing columns with sub-2 µm particles, can achieve higher resolution and faster analysis times, which is beneficial for complex separations or high-throughput screening. nih.gov

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Condition |

| System | UHPLC or HPLC System |

| Detector | UV Detector, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) |

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size) |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |

| Gradient Profile | e.g., 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

Ancillary Spectroscopic Methods (e.g., FTIR, UV-Vis, XPS in relevant contexts)

Spectroscopic methods are indispensable for the structural confirmation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. These include a strong absorption for the phosphoryl (P=O) stretching vibration, C-O-P (ester) stretches, and C-Br stretches. nih.govnih.gov Spectra are often recorded using neat techniques or Attenuated Total Reflectance (ATR). nih.govnih.gov

Table 3: Expected FTIR Characteristic Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| P=O Stretch (Phosphoryl) | ~1250 - 1280 | Strong |

| P-O-C Stretch (Alkyl) | ~1020 - 1050 | Strong, Broad |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium to Strong |

| C-H Bend (Aliphatic) | ~1370 - 1470 | Medium |

| C-Br Stretch | ~550 - 650 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule. This compound lacks extensive chromophores or conjugated systems. Therefore, it is not expected to exhibit significant absorption in the visible or near-UV range (200-800 nm). Any observed absorption would likely be weak and occur at the lower end of the UV spectrum (<220 nm), corresponding to n→σ* or σ→σ* transitions of the C-Br and P=O bonds.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. wikipedia.org In the context of this compound, XPS could be used to analyze surfaces treated with this compound. The analysis would reveal the binding energies of the core electrons of phosphorus (P 2p), bromine (Br 3d), oxygen (O 1s), and carbon (C 1s). Shifts in these binding energies can provide insight into the chemical bonding environment and oxidation states of these elements on the surface. nih.govnih.gov For instance, the P 2p binding energy would be characteristic of a phosphonate environment. nih.gov

Table 4: Predicted XPS Binding Energy Regions for Constituent Elements

| Element | Core Level | Expected Binding Energy (eV) |

| Phosphorus | P 2p | ~133 - 135 |

| Bromine | Br 3d | ~70 - 72 |

| Oxygen | O 1s | ~532 - 534 |

| Carbon | C 1s | ~285 - 287 |

Computational Chemistry and Theoretical Modeling of Diethyl 2,3 Dibromopropyl Phosphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like Diethyl (2,3-dibromopropyl)phosphonate. scienceopen.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Advanced computational methods allow for the calculation of various molecular properties that are key to predicting reactivity. scienceopen.comresearchgate.net For instance, the distribution of electron density can reveal the most electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and reactivity.

Furthermore, quantum chemical calculations can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative and positive potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the phosphonate (B1237965) group, indicating their nucleophilic character, and positive potential around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.0 eV | Relates to chemical stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative and would require specific quantum chemical calculations for accurate determination.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound. purdue.edubiorxiv.org

Due to the presence of several single bonds, the propyl chain and the ethyl groups of this compound can rotate, leading to a multitude of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. nih.gov This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

Moreover, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. dntb.gov.ua By simulating the compound in a box of water molecules, for example, one can study its solvation properties and the formation of hydrogen bonds. Understanding these intermolecular interactions is vital for predicting its behavior in different environments.

Theoretical Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry offers invaluable tools for elucidating the mechanisms of chemical reactions. researchgate.netnih.gov For this compound, theoretical studies can be employed to investigate various potential reaction pathways, such as nucleophilic substitution or elimination reactions involving the bromine atoms.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. chemrxiv.orgchemrxiv.org The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Various computational methods can be used to locate transition state structures and calculate their energies.

For example, a theoretical study could investigate the dehydrobromination of this compound in the presence of a base. Calculations could compare the energy barriers for the elimination of the bromine at the 2-position versus the 3-position, thereby predicting the regioselectivity of the reaction. Such studies provide a detailed, atomistic-level understanding of reaction mechanisms that can be difficult to obtain through experimental means alone. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) absorption spectra. nih.govgla.ac.uk These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For this compound, quantum chemical calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various chemical bonds. For instance, the P=O stretching frequency is a characteristic feature in the IR spectrum of phosphonates. The calculated IR spectrum can be compared with an experimentally measured spectrum to confirm the structure of the molecule.

Similarly, NMR chemical shifts for the ¹H, ¹³C, and ³¹P nuclei can be calculated. These theoretical chemical shifts, when compared to experimental NMR data, can help in the assignment of signals in the experimental spectrum and provide confidence in the determined molecular structure.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for a Model Phosphonate (Illustrative)

| Spectroscopic Technique | Predicted Value | Experimental Value |

| IR: P=O Stretch (cm⁻¹) | 1255 | 1250 |

| ¹³C NMR: C-Br (ppm) | 35 | 38 |

| ³¹P NMR (ppm) | 22 | 25 |

Note: This table presents illustrative data for a generic phosphonate to demonstrate the principle. Actual data for this compound would require specific calculations and experimental measurements.

Applications and Functionalization in Materials Science and Polymer Chemistry

Integration into Polymeric Systems

The utility of Diethyl (2,3-dibromopropyl)phosphonate in polymer chemistry is often realized by chemically incorporating it into polymer backbones. This is typically achieved by first converting it into a polymerizable monomer. rsc.org This covalent bonding mitigates issues associated with additive flame retardants, such as leaching or poor compatibility with the polymer matrix. rsc.org

While this compound itself is not a monomer, it serves as a precursor for synthesizing polymerizable vinyl or allyl phosphonates. A common strategy to introduce a reactive double bond involves chemical modification, such as dehydrobromination, to create a vinyl or allyl group. The synthesis of related phosphonate (B1237965) monomers, such as Diethyl vinylphosphonate (B8674324) (DEVP), often involves reactions like the Michaelis–Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide. rsc.orgmdpi.com For instance, the synthesis of Diethyl bromoethylphosphonate can be achieved through the reaction of 1,2-dibromoethane (B42909) and triethyl phosphite. mdpi.com Similar principles can be applied to modify this compound or its precursors to yield monomers suitable for free-radical polymerization, enabling the creation of polymers with built-in phosphonate functionalities. rsc.org

Once a phosphonate-containing monomer is synthesized, it can be copolymerized with conventional monomers like styrene (B11656), methyl methacrylate (B99206) (MMA), acrylonitrile (B1666552) (AN), and acrylamide (B121943) (AM) to produce flame-retardant polymers. kpi.ua The behavior of these monomers in copolymerization is described by their reactivity ratios (r1 and r2), which indicate the relative tendency of a growing polymer chain radical to add a monomer of its own kind versus the comonomer. researchgate.netresearchgate.net

For example, studies on the copolymerization of Diethyl vinylphosphonate (DEVP), a structurally similar monomer, provide insight into the expected reactivity. The reactivity ratios indicate how the phosphonate monomer will be incorporated into the polymer chain. In copolymerizations with styrene and methyl methacrylate, the reactivity ratios show that the growing polystyrene or poly(methyl methacrylate) radical prefers to add its own monomer over DEVP. kpi.ua Conversely, in systems like acrylonitrile-DEVP, the incorporation can be more alternating. kpi.ua Understanding these ratios is crucial for tailoring the polymer's final composition and ensuring a homogenous distribution of the flame-retardant phosphonate groups. kpi.uanih.gov

The following table presents reactivity ratios calculated for the copolymerization of Diethyl vinylphosphonate (DEVP) with various comonomers, illustrating the typical reactivity of such phosphonate monomers.

| Comonomer System (M1-M2) | r1 (M1) | r2 (M2 = DEVP) | Copolymerization Tendency |

|---|---|---|---|

| Styrene - DEVP | 2.689 | 0.317 | Blocky incorporation of Styrene |

| Methyl Methacrylate - DEVP | 2.098 | 0.251 | Blocky incorporation of MMA |

| Acrylonitrile - DEVP | 0.239 | 0.293 | Tendency towards alternation |

| Acrylamide - DEVP | 0.513 | 0.806 | More random incorporation |

Role in Flame Retardancy Mechanisms

Phosphorus-based flame retardants like this compound are versatile and can act in both the solid (condensed) phase and the gas phase to interrupt the combustion cycle. mdpi.comnih.gov The presence of bromine in the molecule introduces additional flame-inhibition pathways, often leading to a synergistic effect. nih.gov

In the condensed phase, the primary mechanism of action for phosphonate flame retardants is the promotion of char formation. rsc.orgup.ac.zaresearchgate.net When the polymer is heated, the phosphonate decomposes to produce phosphorus-based acids, such as phosphoric acid or polyphosphoric acid. nih.govsemanticscholar.org These acids act as catalysts, promoting the dehydration and cross-linking of the polymer chains. mdpi.com

This process results in the formation of a thermally stable, carbonaceous char layer on the material's surface. semanticscholar.orgacs.org This char layer serves multiple protective functions:

Insulation: It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. crepim.fr

Fuel Barrier: It limits the release of flammable volatile gases, which are the fuel for the flame. rsc.orgup.ac.za

Oxygen Barrier: It hinders the diffusion of oxygen to the polymer surface, which is necessary for combustion. rsc.org

By converting a portion of the polymer into non-combustible char, the amount of fuel available to the fire is significantly reduced. up.ac.za

In addition to their condensed-phase activity, phosphorus compounds can also act in the gas phase. rsc.orgnih.gov During combustion, this compound can decompose and release volatile phosphorus-containing species into the flame. nih.gov These species, primarily phosphoryl radicals (such as PO•, PO₂•, and HPO•), are highly reactive. researchgate.netempa.ch

These phosphorus radicals participate in a "radical trap" mechanism, where they scavenge the highly energetic hydrogen (H•) and hydroxyl (OH•) radicals that are essential for propagating the combustion chain reaction in the flame. nih.govsemanticscholar.org

Key flame inhibition reactions include: H• + PO• → HPO OH• + PO• → HPO₂

By converting the highly reactive H• and OH• radicals into less reactive species, the flame chemistry is interrupted, the rate of heat release is reduced, and the flame is ultimately extinguished. nih.govmdpi.com Furthermore, the bromine atoms in the molecule are released as hydrogen bromide (HBr) and bromine radicals (Br•), which also act as potent flame inhibitors in the gas phase, complementing the action of the phosphorus radicals. nih.gov

The effectiveness of a phosphorus-based flame retardant is intrinsically linked to its molecular structure. nih.gov Key structural aspects that influence the efficacy of this compound include the oxidation state of the phosphorus, the nature of the organic substituents, and the presence of halogens.

Phosphorus Oxidation State: The oxidation state of phosphorus affects its mode of action. Phosphonates are known to be effective in the condensed phase by promoting char formation. nih.govmdpi.com The P-C bond in phosphonates provides greater hydrolytic and thermal stability compared to phosphates (which have P-O-C bonds), influencing the temperature at which the flame-retardant action begins. mdpi.com

Aliphatic vs. Aromatic Substituents: Aliphatic phosphonates, like the title compound, tend to have lower thermal stability than their aromatic counterparts. nih.gov This can be advantageous, as it allows the flame retardant to decompose and act at a temperature that coincides with the decomposition of the host polymer.

Surface Modification and Functionalization of Polymeric Materials

One of the prominent methods for such modification is graft polymerization . This technique involves the chemical attachment of monomer molecules to the surface of a polymer. The process can be initiated by creating active sites on the polymer surface, for instance, through plasma treatment or UV irradiation, which can then initiate the polymerization of a functional monomer. For instance, polypropylene (B1209903) films, after being treated with O2 plasma to create peroxide and hydroperoxide groups, can be used to initiate the graft polymerization of a styryl bisphosphonate monomer. nih.gov This approach significantly enhances the surface's hydrophilicity and can be leveraged to inhibit biofilm formation. nih.gov While not explicitly detailing the use of this compound, the principles of graft polymerization are directly applicable. The bromine atoms in this compound provide reactive sites for grafting to a polymer surface, or the propyl chain could potentially be modified to contain a polymerizable group for grafting from the surface.

The introduction of phosphonate groups onto a polymer surface can dramatically alter its interfacial properties. Research has shown that the direct introduction of phosphonate residues upon polymer surfaces, such as polystyrene and nylon, can be achieved through the reaction of diaryl carbenes, leading to enhanced biocompatibility. researchgate.net Such modified surfaces have demonstrated improved growth of human osteosarcoma cell lines. researchgate.net The phosphonate group's ability to interact with biological entities and mineral structures makes it highly valuable in the biomedical field.

Moreover, the functionalization of surfaces with phosphonate groups is a widely used approach to enhance material properties such as chemical resistance, flame resistance, and biocompatibility. researchgate.net The covalent grafting of phosphonate residues onto surfaces like tin dioxide has been shown to result in a layer with high resistance to hydrolysis and heat. This highlights the robustness of phosphonate-based surface modifications.

Interactive Table: Impact of Phosphonate Surface Modification on Polymer Properties

| Property | Unmodified Polymer | Phosphonate-Modified Polymer |

| Wettability | Low (Hydrophobic) | High (Hydrophilic) |

| Biocompatibility | Often Poor | Enhanced |

| Adhesion | Low | Improved |

| Flame Retardancy | Low | Can be Improved |

| Biofilm Formation | Prone to formation | Inhibited |

Development of Novel Polymer Architectures Incorporating Phosphonate Moieties

The incorporation of phosphonate functionalities directly into the backbone or as side chains of polymers allows for the creation of novel polymer architectures with tailored properties. This compound, due to its bifunctional nature (two bromine atoms and a phosphonate group), is a valuable precursor for synthesizing such advanced materials. These polymers find extensive applications, most notably as flame retardants.

Phosphorus-containing compounds are recognized as highly effective flame retardants due to their ability to promote char formation and act in the gas phase to quench the combustion process. nih.gov The covalent integration of phosphonate moieties into the polymer structure, as opposed to using them as additives, prevents leaching and ensures the permanence of the flame-retardant properties. nih.gov

One synthetic strategy involves the copolymerization of a vinyl-functionalized phosphonate monomer with other conventional monomers. For example, diethyl vinyl phosphonate has been copolymerized with monomers like styrene and methyl methacrylate to produce polymers with covalently bound phosphorus, which exhibit enhanced thermo-oxidative stability and flame retardance. kpi.ua Although this compound is not a vinyl monomer itself, it can be chemically converted into one through dehydrobromination, making it a potential candidate for such copolymerizations.

Another powerful technique for creating phosphonate-containing polymers is the Michaelis-Arbuzov reaction . This reaction is a cornerstone in organophosphorus chemistry for forming carbon-phosphorus bonds. For instance, it can be employed in the post-polymerization modification of halogenated polymers. A polymer with pendant bromoalkyl groups can react with a trialkyl phosphite, such as triethyl phosphite, to introduce diethyl phosphonate groups as side chains. mdpi.com The dibromo functionality of this compound offers a handle for this type of chemical modification, allowing it to be grafted onto existing polymer backbones that contain nucleophilic sites.

Research into phosphonate-functionalized polyethylenes has demonstrated significant enhancements in thermal stability and flame-retardant properties. scispace.com In a two-step process, ethylene (B1197577) can be copolymerized with a bromo-functionalized comonomer, followed by a post-polymerization modification with a phosphite ester to convert the bromide groups into phosphonates. scispace.com Blends of these modified polyethylenes with standard low-density polyethylene (B3416737) (LDPE) show improved thermal stability even at low concentrations of the phosphonate-containing polymer. scispace.com

The development of these novel polymer architectures is driven by the need for high-performance materials in demanding applications. The versatility of organophosphorus chemistry, coupled with the reactivity of molecules like this compound, provides a rich platform for the design and synthesis of next-generation functional polymers.

Interactive Table: Research Findings on Polymers with Phosphonate Moieties

| Polymer System | Synthetic Approach | Key Findings |

| Copolymers of Diethyl Vinyl Phosphonate | Free-radical copolymerization | Increased thermo-oxidative stability and char formation. kpi.ua |

| Phosphonate-functionalized Polyethylenes | Post-polymerization modification | Enhanced thermal stability and flame retardancy. scispace.com |

| Polyurethanes with Reactive Phosphonate Monomers | Incorporation during polymerization | Reduced flammability and smoke production. nih.gov |

Environmental Transformation and Degradation Pathways of Diethyl 2,3 Dibromopropyl Phosphonate

Hydrolytic Degradation in Aquatic and Soil Environments

Hydrolysis is a primary abiotic degradation pathway for many organophosphorus esters in water and soil. The process involves the cleavage of ester bonds by reaction with water, and its rate is significantly influenced by pH and temperature. For phosphonates, hydrolysis can occur at both the P-O-C (ester) linkage and potentially the C-P bond, although the latter is substantially more resistant to cleavage.

The hydrolysis of phosphonate (B1237965) esters can proceed under acidic, neutral, and alkaline conditions, with rates typically increasing at low and high pH values. nih.govnih.gov For instance, studies on analogous organophosphorus compounds have demonstrated that the hydrolysis mechanism can shift depending on the pH, involving different cleavage points on the molecule. nih.gov In acidic conditions, the reaction may be catalyzed by H+, while under alkaline conditions, the hydroxide (B78521) ion (OH-) acts as a nucleophile, attacking the phosphorus center or the ester's alkyl carbon. Steric and electronic effects of the substituent groups also play a role in the rate of hydrolysis. nih.gov

Table 1: Factors Influencing Hydrolytic Degradation of Organophosphorus Esters

| Factor | Influence on Hydrolysis Rate | Mechanism |

|---|---|---|

| pH | Generally faster at acidic and alkaline pH compared to neutral pH. | Acid-catalyzed or base-catalyzed (nucleophilic attack by OH⁻) cleavage of ester bonds. nih.gov |

| Temperature | Rate increases with increasing temperature. | Provides the necessary activation energy for the reaction to occur. nih.gov |

| Molecular Structure | Steric hindrance around the phosphorus center can slow the reaction. | Affects the accessibility of the reaction site to water or hydroxide ions. nih.gov |

Photodegradation Mechanisms

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For brominated flame retardants, a common photodegradation pathway is reductive debromination, where a carbon-bromine bond is cleaved. e3s-conferences.orgnih.gov

Studies on other brominated compounds, such as hexabromobenzene (B166198) (HBB) on soil surfaces, show that photodegradation follows pseudo-first-order kinetics. e3s-conferences.org The process leads to the stepwise removal of bromine atoms, forming less-brominated, and often more mobile, degradation products. e3s-conferences.org The nature of the environmental matrix is critical; for example, the presence of humic acids in soil can significantly inhibit the photodegradation rate by acting as a photoshield. e3s-conferences.org Similarly, the type of soil mineral can affect the degradation rate. e3s-conferences.org

For Diethyl (2,3-dibromopropyl)phosphonate, it is plausible that a primary photodegradation mechanism would involve the cleavage of the C-Br bonds on the propyl chain. This would result in the formation of radical species that could subsequently react to form a variety of less-brominated phosphonates. The half-life of the compound under sunlight would be influenced by factors such as the intensity of UV radiation, the presence of sensitizing substances in the environment, and the medium in which the compound is present (e.g., water surface, soil). Research on the highly brominated flame retardant 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) showed that its photodegradation half-life varied significantly depending on UV irradiation conditions and could be as long as 91.2 days under natural sunlight. nih.gov

Biotic Transformation and Microbial Degradation Studies

Microbial activity is a key driver for the degradation of many organic pollutants in soil and water. Bacteria and fungi can utilize organophosphorus compounds as a source of phosphorus, carbon, or energy. oup.comnih.gov The degradation of phosphonates often involves enzymes such as phosphonatases or the C-P lyase complex, which can cleave the stable carbon-phosphorus bond. nih.gov However, the initial and more common step for organophosphorus esters is the enzymatic hydrolysis of the P-O-C ester linkage by phosphotriesterases or similar hydrolases. oup.comnih.gov

Several bacterial genera have been identified with the capability to degrade various organophosphorus flame retardants. For instance, microbial consortia containing Sphingobacterium, Variovorax, and Sphingopyxis have been shown to degrade triphenyl phosphate (B84403) (TPHP). bohrium.com Other identified bacteria capable of degrading organophosphorus compounds include species from Achromobacter, Rhizobium, and Bordetella. vjs.ac.vn The degradation pathways can involve hydrolysis, oxidation, and dealkylation. oup.com For halogenated compounds, microbial action can also lead to dehalogenation, which is a critical step in detoxification. mdpi.com

While specific studies on this compound are limited, it is expected that microbial communities in contaminated environments could adapt to degrade it. The likely initial step would be the hydrolysis of the diethyl ester bonds to produce (2,3-dibromopropyl)phosphonic acid, followed by potential cleavage of the C-Br and C-P bonds. The efficiency of this biodegradation would depend on environmental factors like nutrient availability, oxygen levels, temperature, and the presence of a competent microbial population. oup.com

Pathways of Thermal Degradation and Pyrolysis Products

Thermal degradation is relevant for understanding the fate of flame retardants during fires and in high-temperature industrial processes like waste incineration. The pyrolysis of organophosphorus compounds, including phosphonates, typically involves molecular elimination reactions. dtic.mil For alkyl phosphonates, a common pathway is a six-center concerted reaction (a type of Cope elimination) where an alkene (e.g., ethylene (B1197577) from an ethyl ester group) and a phosphoric acid derivative are formed. dtic.mil

Due to the presence of bromine, the thermal decomposition of this compound is expected to be more complex. Pyrolysis of brominated flame retardants is known to produce hydrogen bromide (HBr), a potent flame-inhibiting gas. researchgate.net The process can also generate a variety of brominated organic compounds. For example, the thermal decomposition of tetrabromobisphenol A (TBBPA) yields HBr, brominated phenols, and brominated light hydrocarbons. researchgate.net Under certain conditions, particularly in the presence of oxygen, the formation of toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) is a significant concern during the combustion of brominated materials. researchgate.net

Therefore, the thermal degradation of this compound would likely produce ethylene, HBr, and various brominated and phosphorylated intermediates. The exact product distribution would depend heavily on the temperature, oxygen availability, and the presence of other materials. researchgate.netcetjournal.it

Table 2: Potential Pyrolysis Products of Brominated Organophosphorus Compounds

| Product Class | Examples | Formation Pathway |

|---|---|---|

| Alkenes | Ethylene | Elimination from ethyl ester groups. dtic.mil |

| Halogen Acids | Hydrogen Bromide (HBr) | Cleavage of C-Br bonds and hydrogen abstraction. researchgate.net |

| Brominated Hydrocarbons | Brominated methanes, butanes, etc. | Fragmentation and recombination of the propyl chain. researchgate.net |

| Phosphorus Acids | Derivatives of phosphonic acid | Elimination from the phosphonate core. dtic.mil |

| Polybrominated Dioxins/Furans | PBDD/Fs | High-temperature reactions of brominated phenolic precursors. researchgate.net |

Analytical Method Development for Environmental Monitoring

Effective monitoring of this compound in environmental matrices such as water, soil, sediment, and air is essential for exposure and risk assessment. The analysis of such semi-volatile, polar compounds typically involves a multi-step process including sample extraction, cleanup, and instrumental analysis. mdpi.com

Common extraction techniques for organophosphorus and brominated compounds from solid matrices like soil and sediment include pressurized liquid extraction (PLE) and ultrasonic extraction. For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed to isolate and concentrate the analytes. mdpi.com

Instrumental analysis is predominantly carried out using chromatography coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS), often operated in electron capture negative ionization (ECNI) mode for enhanced sensitivity to halogenated compounds, is a powerful tool. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also widely used, particularly for more polar and thermally labile organophosphorus compounds. mdpi.com These techniques offer the high selectivity and sensitivity required to detect trace levels of the target compound and its degradation products in complex environmental samples.

Table 3: Overview of Analytical Techniques for Organophosphorus Flame Retardants

| Analytical Step | Technique | Description |

|---|---|---|

| Sample Extraction (Solid) | Pressurized Liquid Extraction (PLE) | Extraction with organic solvents at elevated temperature and pressure. |

| Sample Extraction (Liquid) | Solid-Phase Extraction (SPE) | Analyte concentration from a liquid sample onto a solid sorbent, followed by elution. mdpi.com |

| Instrumental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. mdpi.com |

| Instrumental Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in the liquid phase followed by highly selective mass analysis. mdpi.com |

Role As a Synthetic Intermediate and Precursor in Organic Synthesis

Precursor for Biologically Active Compounds and Pharmaceutical Intermediates

While the direct application of Diethyl (2,3-dibromopropyl)phosphonate in the synthesis of commercial drugs is not extensively documented, its structural motifs are relevant to the synthesis of biologically active phosphonates. Organophosphorus compounds, particularly phosphonic acids and their esters, are crucial in medicinal chemistry as they can act as stable mimics of phosphates or as transition state analogues for enzymatic reactions.

The vicinal dibromo functionality of this compound allows for its conversion into various intermediates. For instance, dehydrobromination can yield allylic or vinylic phosphonates, which are key precursors for a range of bioactive molecules. These unsaturated phosphonates can undergo further modifications, such as Michael additions or Heck couplings, to introduce additional functional groups and build molecular complexity. The phosphonate (B1237965) group itself is a key feature in several classes of drugs, including antivirals and enzyme inhibitors.

Research into phosphonate derivatives often involves the synthesis of novel compounds for screening purposes. In this context, this compound can be considered a useful starting material for generating libraries of compounds for biological evaluation. The reactivity of the C-Br bonds allows for the introduction of diverse substituents, leading to a range of derivatives that can be tested for various biological activities.

Building Block in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal and agricultural chemistry. This compound can be employed as a three-carbon building block for the synthesis of various phosphorus-containing heterocycles. The two bromine atoms can react with dinucleophiles, such as diamines, amino alcohols, or dithiols, to form five-, six-, or seven-membered rings containing a phosphonomethyl or related substituent.

For example, reaction with a primary amine could potentially lead to the formation of a phosphonylated aziridine (B145994) or, through a more complex pathway involving rearrangement or subsequent reactions, larger rings like pyrrolidines. The specific reaction pathway and resulting heterocyclic system would depend on the reaction conditions and the nature of the nucleophile used.

The synthesis of heterocyclic phosphonates is an active area of research due to their potential biological activities, which include antimicrobial, antiviral, and anticancer properties. The use of building blocks like this compound allows for the incorporation of a phosphonate group into a heterocyclic scaffold, a strategy that has proven effective in the development of new therapeutic agents. Multicomponent reactions, which are highly efficient for building molecular complexity, could potentially utilize this dibromophosphonate to construct novel heterocyclic systems. mdpi.comresearchgate.net

Application in Functional Group Transformations

The primary application of this compound in functional group transformations stems from its ability to undergo elimination reactions to form unsaturated systems. Treatment with a base can lead to the formation of Diethyl (2-bromoallyl)phosphonate or Diethyl propargylphosphonate, depending on the conditions. These unsaturated phosphonates are valuable intermediates.

For example, allylic phosphonates are precursors to phosphonate-stabilized carbanions used in Horner-Wadsworth-Emmons type reactions for the synthesis of alkenes. The bromine atom on the allylic system can also participate in cross-coupling reactions, further expanding its synthetic utility.

While the prompt mentions difluorocarbene precursors, this is more characteristic of compounds like diethyl bromodifluoromethylphosphonate. There is no clear evidence that this compound is a common precursor for difluorocarbene. Its utility in functional group transformations is primarily centered on the reactivity of its dibrominated alkyl chain to generate other useful synthetic intermediates.

Development of Novel Synthetic Methodologies Utilizing this compound

The development of new synthetic methods is crucial for advancing organic chemistry. The unique combination of functional groups in this compound makes it a candidate for the exploration of novel transformations. Methodologies could be developed to control the regioselective and stereoselective substitution of the two bromine atoms, allowing for the synthesis of chiral phosphonates.

Furthermore, its use in transition metal-catalyzed reactions is an area ripe for exploration. For instance, palladium or copper catalysts could be used to mediate cross-coupling reactions at one or both of the C-Br bonds, providing access to a wide range of substituted phosphonates. The development of such methodologies would significantly enhance the value of this compound as a synthetic building block.

Novel synthetic strategies might also involve radical reactions, where the C-Br bonds are homolytically cleaved to generate carbon-centered radicals. These radicals could then participate in additions to alkenes or other radical trapping reactions to form new carbon-carbon or carbon-heteroatom bonds. The exploration of such new reactions and methodologies continues to be a key driver of innovation in organic synthesis.

Future Research Avenues and Interdisciplinary Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Future research into the synthesis of Diethyl (2,3-dibromopropyl)phosphonate is anticipated to move beyond traditional methods towards more sustainable and efficient protocols. The classical approach to synthesizing analogous haloalkylphosphonates is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org This reaction typically involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide. organic-chemistry.orgwikipedia.org For this compound, the likely precursor would be 1,2,3-tribromopropane (B147538). The reaction proceeds via a nucleophilic attack of the phosphorus on the alkyl halide, leading to the formation of a phosphonium (B103445) intermediate, which then dealkylates to the final phosphonate (B1237965) product. youtube.com

However, the conventional Michaelis-Arbuzov reaction often requires high temperatures and can lead to side products, particularly when substrates with multiple halogen atoms are used, such as the formation of diphosphonates. nih.govgoogle.com Therefore, a significant avenue for future research lies in the optimization of this reaction and the exploration of novel synthetic strategies.

Sustainable Methodologies: